N-Boc-iminodipropionic acid

Peptide Synthesis Solid-Phase Chemistry Protecting Group Strategy

This N-Boc-iminodipropionic acid is a bifunctional building block featuring a Boc-protected secondary amine and two flexible propionic acid handles. The Boc group is orthogonal to base-labile Fmoc protection, enabling selective, timed deprotection in SPPS. Its propionate arms form a six-membered chelate ring, delivering distinct metal-binding selectivity versus iminodiacetic acid analogs. Validated as a heterobifunctional crosslinker for amine-containing polymers and as a protected linker in dendrimer synthesis. ≥97% HPLC purity ensures accurate stoichiometry in crosslinking and conjugation. Choose this compound when orthogonal protection, defined spacer length, and precise chelation geometry are critical.

Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
CAS No. 143766-89-6
Cat. No. B136163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-iminodipropionic acid
CAS143766-89-6
Molecular FormulaC11H19NO6
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O
InChIInChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16)
InChIKeyNIFJJASPEGEHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-iminodipropionic acid (CAS 143766-89-6): Core Physicochemical and Functional Baseline for Procurement


N-Boc-iminodipropionic acid (CAS 143766-89-6) is an N-Boc-protected, bifunctional amino diacid derivative featuring a tertiary amine core flanked by two propionic acid side chains. The tert-butyloxycarbonyl (Boc) group provides orthogonal amine protection, enabling its use as a protected building block in multi-step organic syntheses, while the two terminal carboxylic acid groups confer versatile reactivity as a chelator and crosslinker . The compound is a solid at ambient temperature (melting point range: 79–86 °C ) and is commercially available with purity specifications of ≥97.0–98% (HPLC) .

Why Generic Substitution of N-Boc-iminodipropionic acid Compromises Experimental Reproducibility


The functional utility of N-Boc-iminodipropionic acid is governed by its specific combination of a Boc-protected secondary amine and two flexible propionic acid arms, which cannot be replicated by simple substitution with alternative protecting groups (e.g., Fmoc) or different backbone architectures (e.g., iminodiacetic acid, IDA). The Boc group imparts acid-labile protection orthogonal to Fmoc-based strategies, enabling differentiated deprotection timing and compatibility with specific resin cleavage conditions in solid-phase synthesis . Furthermore, the propionic acid spacer length determines the spatial arrangement of the coordinating carboxylate groups, yielding a six-membered chelate ring geometry that modulates metal-binding affinity and selectivity compared to the five-membered rings formed by iminodiacetic acid analogs [1]. Without considering these specific structural features, experimental outcomes involving crosslinking efficiency, chelation selectivity, and multi-step synthetic yield are likely to be compromised.

Quantitative Differentiation of N-Boc-iminodipropionic acid: A Comparator-Based Evidence Guide for Scientific Selection


Thermal Stability and Physical Form Differentiation: Melting Point Comparison with Fmoc-Protected Analog

N-Boc-iminodipropionic acid exhibits a significantly lower melting point (79–86 °C) compared to its Fmoc-protected analog, Fmoc-iminodipropionic acid (141–147 °C) . This difference is a direct consequence of the distinct protecting groups and influences the compound's handling and storage behavior. The lower melting point of the Boc derivative suggests a solid state with weaker intermolecular forces, which may translate to enhanced solubility in certain organic solvents under mild conditions, a practical advantage in solution-phase peptide synthesis where gentle warming is often employed [1]. The solid, lumpy form of the Boc derivative (as supplied by Sigma-Aldrich ) further distinguishes it from the typical free-flowing powders of other protected amino acids, requiring specific handling considerations during weighing and dissolution.

Peptide Synthesis Solid-Phase Chemistry Protecting Group Strategy

High HPLC Purity Levels for Reproducible Conjugation and Crosslinking Performance

Commercially available N-Boc-iminodipropionic acid is routinely supplied with HPLC purity specifications of ≥97.0% (Sigma-Aldrich ) and ≥98% (Chem-Impex ). This high purity is essential for ensuring reproducible stoichiometry in crosslinking reactions, where the two carboxylic acid groups are expected to react with amine-containing polymers or biomolecules in a defined ratio. Impurities containing mono-carboxylic acid or deprotected amine species would lead to variable crosslinking density and altered network properties, a critical factor in applications such as hydrogel formation and drug delivery scaffold fabrication . While Fmoc-iminodipropionic acid can also be obtained at ≥98–99.6% purity , the Boc derivative's high purity is specifically noted for its application as a cross-linking reagent , highlighting its validated suitability in this role.

Bioconjugation Crosslinking Polymer Chemistry

Unique Crosslinking Functionality and Controlled Reaction Kinetics Due to Boc Protection

N-Boc-iminodipropionic acid is explicitly marketed and utilized as an effective crosslinking reagent, a role enabled by its two carboxylic acid groups capable of forming stable amide bonds with amines . A key differentiating feature is the presence of the solid, sterically hindered Boc protecting group, which is reported to enhance solubility and stability, thereby enabling controlled reaction kinetics . In contrast, the unprotected 3,3'-iminodipropionic acid or the shorter-chained N-Boc-iminodiacetic acid lack this specific combination of two flexible reactive arms and a stabilizing protecting group, which may lead to faster, less controllable crosslinking or premature self-reactivity. The Boc group can be selectively removed under acidic conditions post-crosslinking to reveal a reactive secondary amine, offering a pathway for further functionalization of the resulting network [1].

Crosslinking Reagent Polymer Network Material Science

Inferior Metal Chelate Stability Compared to Iminodiacetic Acid Derivatives

While N-Boc-iminodipropionic acid itself has not been directly studied for its metal-binding properties, the chelation behavior of its core scaffold, iminodipropionic acid (IDP), has been quantitatively compared to that of iminodiacetic acid (IDA). The foundational study by Chaberek and Martell established that IDP forms significantly less stable chelates with metal ions than IDA [1]. This is attributed to the increased ring size (six-membered in IDP vs. five-membered in IDA) which results in greater steric strain and less favorable orbital overlap for metal coordination [2]. Consequently, for applications where strong, irreversible metal sequestration is required (e.g., water treatment with high affinity for heavy metals), IDA-based chelators are generally preferred. Conversely, the lower stability of IDP chelates may be advantageous in scenarios requiring reversible metal binding or reduced competition with essential biological metals, a characteristic that could extend to its Boc-protected derivative when the Boc group is removed to expose the central amine.

Chelation Therapy Metal Sequestration Coordination Chemistry

Validated Application Scenarios for N-Boc-iminodipropionic acid Based on Comparative Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Boc/Fmoc Protection Strategies

N-Boc-iminodipropionic acid is ideally suited for SPPS workflows that require an acid-labile protecting group on the amine that is orthogonal to the base-labile Fmoc group used for α-amino protection. This allows for selective deprotection of the Boc group in the presence of acid-labile side-chain protecting groups (e.g., tert-butyl, trityl) and Fmoc groups, enabling the site-specific introduction of a flexible linker or chelating unit within a growing peptide chain. The high HPLC purity (≥97.0–98%) ensures accurate incorporation stoichiometry .

Controlled Crosslinking of Amine-Containing Polymers for Hydrogel and Biomaterial Fabrication

As a heterobifunctional crosslinker, this compound is specifically validated for forming stable amide linkages with amine-containing polymers (e.g., chitosan, poly(ethylene imine)). The presence of the solid, sterically hindered Boc group enhances solubility and provides controlled reaction kinetics, enabling the fabrication of hydrogels and polymer networks with tunable properties . The two flexible propionic acid arms provide a defined spacer length, distinct from the shorter, more rigid spacers of IDA derivatives [1].

Synthesis of Cephalosporin Antibiotic Intermediates

N-Boc-iminodipropionic acid, under its systematic name 3,3'-[(tert-butoxycarbonyl)azanediyl]dipropanoic acid, has been reported as an important intermediate in the synthesis of cephalosporin derivatives [2]. Its role likely involves the introduction of a protected amine and carboxylic acid functionalities that can be further elaborated to construct the β-lactam core or modify the C-3/C-7 side chains of cephalosporins. The compound's availability in high purity and defined melting point range (79–86 °C) facilitates its use in such pharmaceutical synthetic routes .

Synthesis of Dendrimers and Multivalent Ligands for Biological Targeting

The molecule serves as a protected linker unit in the construction of dendrimers, particularly those designed for photodynamic therapy [3]. The Boc group protects the central amine during the divergent synthesis of dendrons, which are then coupled to a core molecule. Subsequent acidic deprotection of the Boc group reveals a secondary amine that can be further functionalized or protonated to enhance water solubility. The two propionic acid arms provide a flexible spacer that can influence the overall dendrimer conformation and multivalent display of bioactive ligands.

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